molecular formula C13H18O5 B8591594 Methyl 3-methoxy-5-(3-methoxypropoxy)benzoate CAS No. 897948-81-1

Methyl 3-methoxy-5-(3-methoxypropoxy)benzoate

Cat. No.: B8591594
CAS No.: 897948-81-1
M. Wt: 254.28 g/mol
InChI Key: PXQJALHUUZYJGD-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-(3-methoxypropoxy)benzoate is a useful research compound. Its molecular formula is C13H18O5 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

897948-81-1

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 3-methoxy-5-(3-methoxypropoxy)benzoate

InChI

InChI=1S/C13H18O5/c1-15-5-4-6-18-12-8-10(13(14)17-3)7-11(9-12)16-2/h7-9H,4-6H2,1-3H3

InChI Key

PXQJALHUUZYJGD-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=CC(=CC(=C1)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-hydroxy-5-methoxy-benzoic acid methyl ester (4.71 g, 25.9 mmol), K2CO3 (5.72 g, 41.4 mmol) and toluene-4-sulfonic acid 3-methoxy-propyl ester (8.18 g, 33.5 mmol) in DMA (60 ml) is stirred for 14 h at 140° C. The mixture is distributed between ethyl acetate and H2O. The aqueous layer is separated and extracted twice with ethyl acetate. The combined organic layers are dried (Na2SO4) and evaporated to afford crude 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid methyl ester. MS: 255.3 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 6.12 min. A mixture of 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid methyl ester (6.94 g, 27.3 mmol), aqueous 5N NaOH solution (25 ml, 125 mmol) and methanol (50 ml) is stirred for 1 h at 50° C. Methanol is evaporated and the residue distributed between 2N HCl and ethyl acetate. The aqueous layer is separated and extracted twice with ethyl acetate. The combined organic extracts are dried (Na2SO4) and evaporated to afford crude 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid. tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 4.97 min. A mixture of 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid (6.55 g, 27.3 mmol), thionyl chloride (19.8 ml, 273 mmol) in CH2Cl2/tetrahydrofuran (1:1; 30 ml) is stirred for 2 h at 45° C. The reaction mixture is evaporated in vacuo. After addition of CH2Cl2 (30 ml), the mixture is cooled to 5° C. and treated dropwise with cyclopropylamine. The cooling bath is removed and the reaction stirred for 14 h at RT. After dilution with CH2Cl2, the organic phase is washed with a saturated NaHCO3-solution, dried over Na2SO4 and evaporated to afford N-cyclopropyl-3-methoxy-5-(3-methoxy-propoxy)-benzamide. MS: 280.3 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 4.79 min. N-Cyclopropyl-3-methoxy-5-(3-methoxy-propoxy)-benzamide (7.92 g, 28.4 mmol) is diluted with tetrahydrofuran (50 ml), the mixture is stirred, cooled to −10° C. and treated by dropwise addition under N2 during 1 h of a borane tetrahydrofuran complex solution (˜1M in tetrahydrofuran, 85.2 ml, 85.2 mmol). The cooling bath is removed and stirring is continued for 14 h at RT. The reaction is quenched with H2O, acidified with 4N HCl, basified with 4N NaOH and extracted three times with ethyl acetate. The combined organic extracts are dried (Na2SO4) and evaporated. The borane complex thus received is treated with methanol (60 ml) and kept for 5 h at reflux temperature. Methanol is distilled off and the residue is stirred for a few minutes with 4N HCl. The mixture is basified with 4N NaOH and extracted three times with ethyl acetate. The combined organic extracts are dried (Na2SO4) and evaporated to yield cyclopropyl-[3-methoxy-5-(3-methoxy-propoxy)-benzyl]-amine as a brown oil. MS: 266.4 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 3.85 min.
Quantity
4.71 g
Type
reactant
Reaction Step One
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Quantity
5.72 g
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reactant
Reaction Step One
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8.18 g
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reactant
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Quantity
60 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a mixture of 3-methoxy-5-hydroxybenzoic acid methyl ester (23.2 g, 127 mmol), toluene-4-sulfonic acid 3-methoxy-propyl ester (40.7 g, 167 mmol) and Kl (2.23 g, 13.4 mmol) in DMF (350 mL), K2CO3 (53.1 g, 384 mmol) is added under N2. After stirring at 60° C. for 17 h, the reaction mixture is supplemented with H2O and extracted with Et2O. The combined organic phases are washed with H2O and dried (Na2SO4). Concentration under reduced pressure and silica gel flash chromatography give the title compound as colorless oil. MS: 255 [M+H]+; tR (HPLC, CombiScreen ODS-AM 50×4.6 mm; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 5 min then 100% CH3CN+0.1% TFA for 2 min, flow 2.0 ml/min): 3.80 min.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
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Quantity
53.1 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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